5-Chloro-2-(difluoromethyl)benzoic acid
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Overview
Description
5-Chloro-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . This compound is characterized by the presence of a chloro group and a difluoromethyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 2-(difluoromethyl)benzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-(difluoromethyl)benzoic acid may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-2-(difluoromethyl)benzoic acid and 5-thio-2-(difluoromethyl)benzoic acid.
Oxidation Reactions: Products include 5-chloro-2-(difluoromethyl)benzoate salts.
Reduction Reactions: Products include 5-chloro-2-(difluoromethyl)benzyl alcohol.
Scientific Research Applications
5-Chloro-2-(difluoromethyl)benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(difluoromethyl)benzoic acid
- 5-Chloro-2,4-difluorobenzoic acid
- 5-Chloro-2-formyl-benzoic acid
Uniqueness
5-Chloro-2-(difluoromethyl)benzoic acid is unique due to the specific positioning of the chloro and difluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBCRDIQYKBTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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